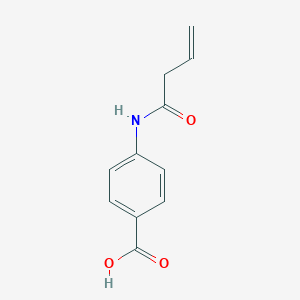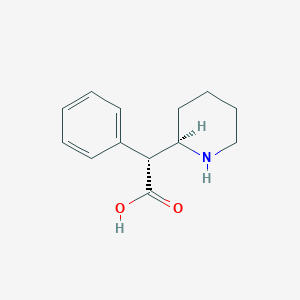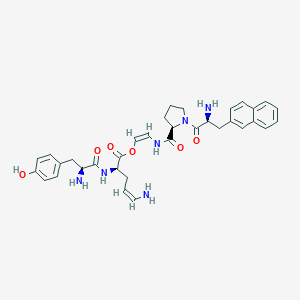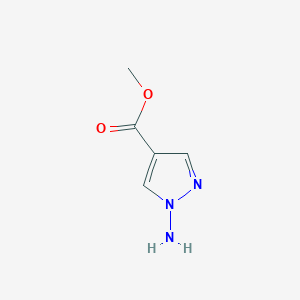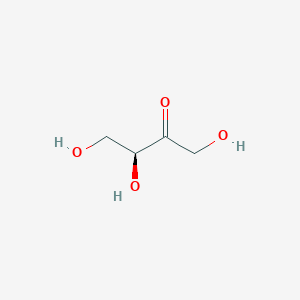![molecular formula C9H16N2O2 B118328 N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide CAS No. 144760-72-5](/img/structure/B118328.png)
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was developed in Russia in the 1990s. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies.
Mecanismo De Acción
Noopept is believed to work by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. BDNF is known to play a crucial role in synaptic plasticity, learning, and memory. Noopept has also been shown to modulate the activity of glutamate receptors, which are involved in the transmission of nerve impulses in the brain.
Efectos Bioquímicos Y Fisiológicos
Noopept has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It has also been found to have neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. Noopept has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the levels of dopamine, a neurotransmitter that is involved in motivation and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Noopept is a relatively safe compound and has been found to have few side effects. It is also relatively easy to synthesize and can be scaled up for commercial production. However, Noopept is still a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the effects of Noopept may vary depending on the individual, and more research is needed to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are several future directions for research on Noopept. One area of research could focus on the development of more potent and selective analogs of Noopept. Another area of research could focus on the use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to determine the long-term effects of Noopept and its potential for abuse.
Conclusion:
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, or Noopept, is a synthetic nootropic compound that has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It works by increasing the levels of brain-derived neurotrophic factor (BDNF) and modulating the activity of glutamate receptors. Noopept has neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. While Noopept is a relatively safe compound, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Noopept, including the development of more potent and selective analogs and the use of Noopept in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of Noopept involves the reaction of phenylacetic acid with proline in the presence of thionyl chloride to form N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamideylproline methyl ester. This compound is then reacted with glycine ethyl ester to form Noopept. The synthesis method is relatively simple and can be scaled up for commercial production.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning ability in both animal and human studies. In a study conducted on rats, Noopept was found to increase the density of dendritic spines, which are the tiny protrusions on neurons that facilitate communication between them. This suggests that Noopept may enhance synaptic plasticity, which is crucial for learning and memory.
Propiedades
Número CAS |
144760-72-5 |
|---|---|
Nombre del producto |
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-7-9(13)11-5-3-2-4-6-11/h2-7H2,1H3,(H,10,12) |
Clave InChI |
QVFMZTKZSGASLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
SMILES canónico |
CC(=O)NCC(=O)N1CCCCC1 |
Sinónimos |
Acetamide, N-[2-oxo-2-(1-piperidinyl)ethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



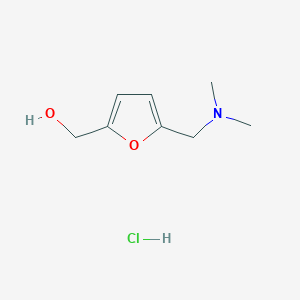
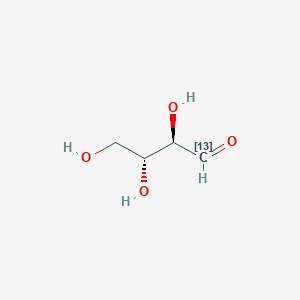
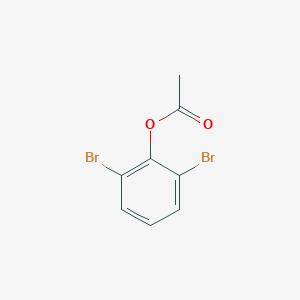
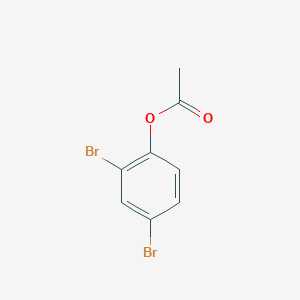
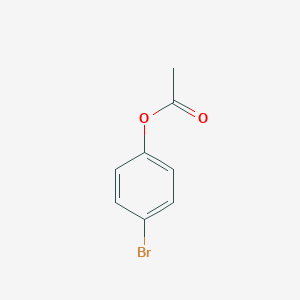
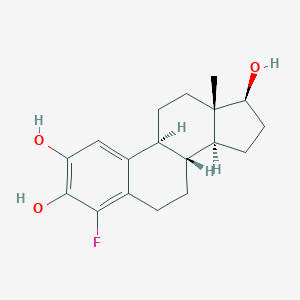
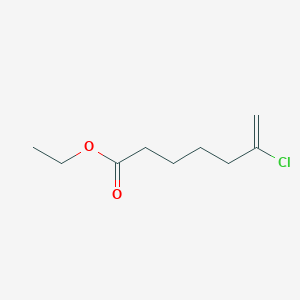
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)
